molecular formula C23H31N5O2 B2909700 1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 872840-35-2

1-methyl-8-(4-methylphenyl)-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2909700
CAS RN: 872840-35-2
M. Wt: 409.534
InChI Key: PPSGTGXNCUMGGB-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole and purine. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazole ring and the various substituents. The exact structure would depend on the positions of these substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents. Imidazole derivatives are generally soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives exhibit biological activity and are used in the development of new drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activity and possible applications in drug development .

properties

IUPAC Name

4-methyl-6-(4-methylphenyl)-2-octyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-4-5-6-7-8-9-14-28-21(29)19-20(25(3)23(28)30)24-22-26(15-16-27(19)22)18-12-10-17(2)11-13-18/h10-13,19-20H,4-9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXVFANRFGOIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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